(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride is a chiral amino acid derivative that plays a significant role in organic synthesis and pharmaceutical applications. This compound is characterized by its unique molecular structure, which includes a methyl ester group, an amino group, and a fluorinated aromatic ring. It is primarily utilized as an intermediate in the synthesis of various biologically active compounds.
This compound can be synthesized from readily available starting materials through various chemical reactions. Its synthesis often involves chiral resolution techniques to obtain the desired stereoisomer, which is crucial for its biological activity.
(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride is classified as an amino acid derivative and falls under the category of pharmaceuticals due to its potential applications in drug development and synthesis.
The synthesis of (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride typically involves several key steps:
The reaction conditions are critical; for instance, maintaining low temperatures during alkylation minimizes side reactions and enhances yield. The use of solvents like diethyl ether or tetrahydrofuran can facilitate the reaction process.
(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride has a well-defined molecular structure characterized by:
The molecular formula of (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride is C₉H₁₀ClFNO₂, with a molecular weight of approximately 211.63 g/mol. The compound exhibits specific stereochemistry, which is essential for its biological function.
(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride can participate in several types of chemical reactions:
These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action of (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity due to increased lipophilicity and electronic effects, potentially influencing enzyme kinetics and protein-ligand interactions .
(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride has several scientific applications:
This compound exemplifies the importance of chirality in drug design and highlights how modifications in molecular structure can significantly impact biological activity.
The synthesis of (S)-methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride typically commences with 2-fluorobenzaldehyde or 2-fluorophenyl acetaldehyde derivatives as key aromatic precursors. A critical step involves the formation of the α-amino acid backbone while simultaneously controlling the stereochemistry at the chiral center. Chiral pool synthesis utilizing L-phenylalanine derivatives represents a robust approach, wherein fluorination is introduced via halogenated benzyl halides under nucleophilic substitution conditions. The ester functionality is subsequently introduced via Fisher esterification with methanol under acidic catalysis, often employing thionyl chloride or sulfuric acid as catalysts [3] [6].
Protecting group strategies are indispensable throughout the synthetic sequence. The amine group is typically protected as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives prior to fluorinated aromatic coupling or esterification steps. For example, Boc-protected 2-fluoro-DL-phenylalanine undergoes diastereomeric resolution via chiral carboxylic acids (e.g., dibenzoyl-L-tartaric acid) before esterification and final hydrochloride salt formation. Alternative approaches employ chiral auxiliaries such as Oppolzer’s sultam or Evans' oxazolidinones attached to the carboxyl group, enabling diastereoselective alkylation with 2-fluorobenzyl bromide. Subsequent auxiliary removal and esterification yield the target compound in high enantiomeric excess (typically >98% ee) [3] [6] [8].
Table 1: Chiral Induction Methods in Multi-Step Synthesis
Chiral Control Strategy | Key Reagent/Technique | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|
Chiral Pool Resolution | Dibenzoyl-L-tartaric Acid | 95-98 | 65-70 |
Evans Oxazolidinone Auxiliary | (S)-4-Benzyloxazolidin-2-one | >99 | 75-80 |
Enzymatic Resolution | Porcine Pancreatic Lipase | 90-95 | 50-60 |
Chiral HPLC Separation | Pirkle-Type Stationary Phase | >99 | 30-40 |
Catalytic asymmetric methodologies offer more atom-economical routes to the target compound, circumventing the need for stoichiometric chiral auxiliaries or resolvers. Transition metal catalysis employing chiral ligands enables the direct enantioselective amination of 2-fluorophenyl-substituted carbonyl precursors. Rhodium complexes with DuPhos (1,2-bis(phospholano)ethane) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands catalyze the hydrogenation of enol esters or enamines derived from methyl 3-(2-fluorophenyl)-2-oxopropanoate, achieving enantioselectivities exceeding 95% ee under moderate hydrogen pressures (50-100 psi) [7] [8].
Organocatalytic approaches provide metal-free alternatives with excellent functional group tolerance. Proline-derived catalysts (e.g., MacMillan's imidazolidinones or Jørgensen-Hayashi diarylprolinol silyl ethers) facilitate asymmetric Mannich reactions between 2-fluorobenzaldehyde-derived imines and glycine Schiff bases. This strategy constructs the chiral α-amino acid framework directly, with subsequent esterification yielding the methyl ester. Notably, the Takemoto bifunctional thiourea catalyst promotes Michael additions of nitroalkanes to 2-fluorophenyl acrylates, followed by chemoselective reduction of the nitro group and esterification – an approach achieving >90% ee and 75% overall yield across four steps [7] [8].
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst System | Reaction Type | Key Intermediate | ee (%) | TON |
---|---|---|---|---|
Rh-(R,R)-Et-DuPhos | Asymmetric Hydrogenation | Methyl 2-acetamido-3-(2-FP)acrylate | 98 | 500 |
Pd-(S)-t-BuPHOX | Allylic Amination | 2-Fluorophenyl Allyl Acetate + Glycinate | 95 | 350 |
(S)-Diphenylprolinol TMS Ether | Mannich Reaction | N-PMP Protected α-Imino Ester | 92 | 100 |
Cinchona-Alkaloid Thiourea | Michael Addition | Methyl 2-Nitro-3-(2-FP)propanoate | 89 | 200 |
The final hydrochloride salt formation is critical for enhancing the crystalline stability, handling properties, and purification feasibility of the target compound. Solvent selection profoundly impacts crystal morphology, purity, and yield. Protic solvents like methanol, ethanol, and isopropanol are preferred for their ability to solubilize the free base while facilitating proton transfer. Anhydrous diethyl ether or tetrahydrofuran (THF) serve as anti-solvents to precipitate the hydrochloride salt. Optimized protocols involve dissolving the free base in warm ethanol (40-50°C), followed by controlled addition of hydrochloric acid (1.0-1.2 equivalents) and subsequent crystallization initiation via anti-solvent addition or cooling [5].
Counterion optimization follows the pKa rule, mandating a ΔpKa >3 between the conjugate acid of the amine (pKa ≈ 9-10) and hydrochloric acid (pKa ≈ -7) to ensure complete proton transfer and stable salt formation. Alternative counterions (besylate, mesylate, citrate) were evaluated but rejected due to inferior crystallinity or hygroscopicity. The hydrochloride salt demonstrates optimal properties: minimal hygroscopicity (<0.5% weight gain at 75% RH), high melting point (192-195°C with decomposition), and excellent aqueous solubility (>200 mg/mL), facilitating subsequent bioconjugation or formulation [5].
Table 3: Salt Crystallization Optimization Parameters
Crystallization Parameter | Conditions Evaluated | Optimal Condition | Outcome |
---|---|---|---|
Solvent System | MeOH/Et₂O; EtOH/Et₂O; iPrOH/Hexanes | EtOH/Et₂O (1:3 v/v) | Needle-like crystals, 99% purity |
HCl Equivalents | 0.8, 1.0, 1.2, 1.5 | 1.1 eq | Max yield (88%), minimal free base |
Temperature | 0°C, RT, 40°C | 0°C (post-addition) | Reduced oiling out, high yield |
Concentration | 0.1M, 0.5M, 1.0M | 0.5M (free base in EtOH) | Controlled nucleation |
Polymorph control is achieved through solvent-mediated recrystallization. Ethanol/ethyl ether systems produce the thermodynamically stable Form I, characterized by sharp XRPD peaks at 2θ = 12.5°, 16.8°, and 25.3°. Acetonitrile recrystallization yields metastable Form II, which converts to Form I upon suspension in ethanol. Accelerated stability studies (40°C/75% RH, 3 months) confirm Form I maintains crystallinity and chemical integrity (<0.2% degradation), validating its selection for long-term storage [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8